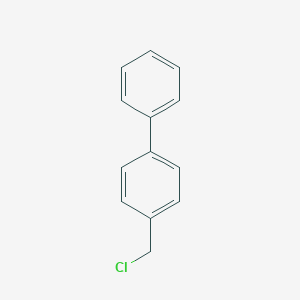

4-(Chloromethyl)biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQZCRVEEQKNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075190 | |

| Record name | 1,1'-Biphenyl, 4-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1667-11-4 | |

| Record name | 4-Phenylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloromethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)biphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F1186UU0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Chloromethyl)biphenyl CAS number 1667-11-4 properties

An In-Depth Technical Guide to 4-(Chloromethyl)biphenyl (CAS 1667-11-4)

Introduction

This compound, also known as 4-phenylbenzyl chloride, is a bifunctional organic compound featuring a biphenyl backbone and a reactive chloromethyl group. Its unique structure makes it a highly valuable and versatile intermediate in organic synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and handling, tailored for professionals in chemical research and drug development. The strategic position of the chloromethyl group on the biphenyl scaffold allows for its facile conversion into a wide array of derivatives, making it a cornerstone building block for pharmaceuticals, advanced polymers, and fluorescent agents.[1][2][3]

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental for its effective use. Its physical properties dictate handling and storage conditions, while its spectroscopic fingerprint is crucial for identity confirmation and quality control.

Physical and Chemical Properties

The compound is a white to light yellow crystalline solid at room temperature, a property that simplifies its handling and storage compared to liquid reagents. Its high boiling point and flash point indicate low volatility under standard conditions.[4]

| Property | Value | Source(s) |

| CAS Number | 1667-11-4 | [4][5] |

| Molecular Formula | C₁₃H₁₁Cl | [4][6] |

| Molecular Weight | 202.68 g/mol | [4][7][8] |

| Appearance | White to light yellow crystalline powder/solid | [9] |

| Melting Point | 70-74 °C | [2][4][8] |

| Boiling Point | 322.4 °C at 760 mmHg | [4] |

| Density | 1.111 g/cm³ | [4] |

| Flash Point | 143.2 °C | [4] |

| EINECS Number | 216-786-5 | [4][8] |

| InChI Key | HLQZCRVEEQKNMS-UHFFFAOYSA-N | [6][10][11] |

Spectroscopic Data

Spectroscopic analysis is essential for verifying the structural integrity of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a clear diagnostic map of the molecule. The benzylic protons of the chloromethyl group are highly deshielded and appear as a characteristic singlet, while the aromatic protons show complex splitting patterns typical of a 1,4-disubstituted benzene ring and a monosubstituted phenyl group.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (Biphenyl rings) | 7.19 - 7.68 | Multiplet | 9H |

| -CH₂Cl | 4.61 | Singlet | 2H |

| (Solvent: CDCl₃)[10][11] |

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands confirming the presence of the key functional groups. Key peaks include C-H stretching for the aromatic rings, C=C stretching within the rings, and the distinctive C-Cl stretching frequency.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) confirms the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ at m/z ≈ 202 and a characteristic [M+2]⁺ peak at m/z ≈ 204 with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.[6]

Synthesis and Reaction Chemistry

The primary industrial route to this compound is through the chloromethylation of biphenyl. This electrophilic aromatic substitution reaction introduces the chloromethyl group onto the aromatic ring.

General Synthesis Workflow

The reaction typically involves treating biphenyl with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride, in the presence of a Lewis acid catalyst such as zinc chloride.[12][13] The choice of solvent and reaction conditions is critical to favor the formation of the desired 4-substituted product over other isomers and bis-chloromethylated byproducts.[14]

Caption: General workflow for the synthesis of this compound.

Core Reactivity

The synthetic utility of this compound stems from the reactivity of the benzylic chloride. The C-Cl bond is readily cleaved, making the chloromethyl group an excellent electrophile for nucleophilic substitution reactions (Sₙ2). This allows for the straightforward introduction of the 4-phenylbenzyl moiety into a wide range of molecules.

Caption: Nucleophilic substitution at the benzylic carbon.

This reactivity is fundamental to its role as a building block. It can react with a variety of nucleophiles including amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.

Applications in Drug Discovery and Materials Science

This compound is a key starting material for several commercially significant products.

Pharmaceutical Intermediates

Its most prominent application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). It serves as a crucial precursor for drugs like Fenbufen and Felbinac.[2] The synthesis of these APIs leverages the reactivity of the chloromethyl group to build the final drug scaffold.

For example, in the synthesis of Fenbufen, this compound is used to alkylate a suitable nucleophile, forming the core structure of the final drug molecule. This highlights its importance in constructing complex molecular architectures in medicinal chemistry.[2]

Material Science Applications

Beyond pharmaceuticals, this compound is an important intermediate in the production of fluorescent whitening agents and high-performance polymers.[1][3] Its bifunctional nature (a rigid biphenyl core and a reactive handle) allows it to be incorporated into polymer chains to enhance thermal stability and confer specific optical properties.[15]

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in regulated industries like pharmaceuticals. A combination of chromatographic and spectroscopic techniques is employed.

Standard Analytical Workflow

-

Visual Inspection : Assess color and physical form.

-

Melting Point : A sharp melting point range indicates high purity.

-

Chromatographic Purity (HPLC/GC) : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate and quantify the main component from any impurities, such as isomers or starting materials.

-

Identity Confirmation : Spectroscopic methods (¹H NMR, IR, MS) are used to confirm the chemical structure, as detailed previously.

Caption: Standard analytical workflow for quality control.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

-

Hazard Classification : It is classified as an irritant, causing skin, eye, and respiratory irritation.[4][16][17]

-

Personal Protective Equipment (PPE) : When handling, wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][16] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][17]

-

Handling : Avoid contact with skin and eyes.[5] Do not breathe dust.[5] Wash hands thoroughly after handling.[16][17]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] It is moisture-sensitive and should be stored under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents and bases.[5]

-

First Aid :

Conclusion

This compound (CAS 1667-11-4) is a pivotal chemical intermediate whose value is defined by the strategic combination of a rigid biphenyl scaffold and a reactive chloromethyl group. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an indispensable tool for chemists. From the development of life-saving anti-inflammatory drugs to the creation of advanced materials, its influence is widespread. Proper understanding of its characteristics, handling requirements, and analytical validation is paramount for leveraging its full potential in research and development.

References

- 1667-11-4 this compound 4-(chloromethyl)

- Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap.

- The Role of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound - Safety Data Sheet - Synquest Labs. Synquest Labs.

- US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents.

- CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents.

- CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents.

- This compound | 1667-11-4 - ChemicalBook. ChemicalBook.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Application of (4-(Chloromethyl)phenyl)methanamine in Medicinal Chemistry: A Versatile Building Block for Bioactive Molecules - Benchchem. Benchchem.

- 4-Chloromethylbiphenyl (cas 1667-11-4) SDS/MSDS download - Guidechem. Guidechem.

- This compound Cas 1667-11-4 - DECHO CHEMICAL. Decho Chemical.

- 4-(Chloromethyl)

- A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media - ResearchGate.

- 4-(Chloromethyl)-1,1'-biphenyl 1667-11-4 | Tokyo Chemical Industry (India) Pvt. Ltd. Tokyo Chemical Industry.

- 4,4′-Bis(chloromethyl)-1,1′-Biphenyl - Schultz Canada Chemicals Ltd. Schultz Canada Chemicals Ltd.

- CN101928198A - A kind of preparation method of high-purity 4,4'-dichloromethyl biphenyl - Google Patents.

- 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem. PubChem.

- 4,4′-Bis(chloromethyl)biphenyl 1667-10-3 wiki - Guidechem. Guidechem.

- 4,4'-Bis(chloromethyl)-1,1'-biphenyl - CymitQuimica. CymitQuimica.

- This compound(1667-11-4) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- 1667-11-4|this compound|BLD Pharm. BLD Pharm.

- This compound (Cas 1667-11-4) - Parchem. Parchem.

- 1,1'-Biphenyl, 4-(chloromethyl)- - NIST WebBook. NIST.

- This compound - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase.

- The Use of Chloromethylation Products in Preparation of Substances of Pharmacologic Interest - ResearchGate*.

- 4,4′-Bis(chloromethyl)biphenyl Market - PW Consulting Chemical & Energy Research Center. PW Consulting.

- 4,4'-Bis(chloromethyl)-1,1'-biphenyl 95 1667-10-3 - Sigma-Aldrich. Sigma-Aldrich.

- III Analytical Methods. Japan Ministry of the Environment.

- 4,4'-Bis(chloromethyl)-1,1'-biphenyl | 1667-10-3 | Benchchem. Benchchem.

- Analytical Method: The Analysis of Chlorinated Biphenyls in Liquids and Solids - epa nepis. EPA.

- HPLC Methods for analysis of Biphenyl - HELIX Chromatography.

- The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates | Request PDF.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1667-11-4 [chemicalbook.com]

- 3. You are being redirected... [schultzchem.com]

- 4. This compound | 1667-11-4 [chemnet.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 1,1'-Biphenyl, 4-(chloromethyl)- [webbook.nist.gov]

- 7. This compound Cas 1667-11-4 [dechochem.com]

- 8. parchem.com [parchem.com]

- 9. Page loading... [guidechem.com]

- 10. This compound(1667-11-4) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. 4,4'-Bis(chloromethyl)biphenyl Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Page loading... [guidechem.com]

- 18. chemicalbook.com [chemicalbook.com]

physicochemical properties of 4-(chloromethyl)biphenyl

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by synonyms such as 4-phenylbenzyl chloride and p-phenylbenzyl chloride, is a versatile bifunctional organic compound.[1][2] Its structure, featuring a biphenyl backbone with a reactive chloromethyl group, makes it a valuable intermediate in a variety of synthetic applications, ranging from the production of fluorescent whitening agents to the development of novel pharmaceutical agents.[3][4] This guide provides a comprehensive overview of the core , offering both established data and the experimental context for its characterization. The insights and protocols herein are designed to equip researchers with the foundational knowledge required for its effective and safe utilization in a laboratory setting.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and material science. These properties dictate its behavior in different solvents, its thermal stability, and its reactivity. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1667-11-4 | [1][5][6] |

| Molecular Formula | C13H11Cl | [1][2][5] |

| Molecular Weight | 202.68 g/mol | [1][2][6] |

| Appearance | White solid/powder/crystal | [1] |

| Melting Point | 70-73 °C | [1][6] |

| Boiling Point | 321.03°C (estimated) | [1] |

| Solubility | Insoluble in water. Soluble in tetrahydrofuran, toluene, and carbon tetrachloride. | [7][8] |

| Density | 1.1339 g/cm³ (estimated) | [1] |

Experimental Protocols for Characterization

The validation of a compound's identity and purity is a cornerstone of chemical research. The following protocols outline standard methodologies for the characterization of this compound, grounded in established analytical techniques.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel or newly synthesized batch of a chemical intermediate like this compound.

Caption: Workflow for the physicochemical characterization of this compound.

Melting Point Determination (Capillary Method)

-

Rationale: The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 2-3 °C per minute) initially, and then more slowly (1 °C per minute) as the expected melting point is approached.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Spectroscopic Analysis

-

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule, including the number and types of hydrogen atoms.

-

Sample Preparation: A small amount (5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Expected Signals:

-

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers.

-

Sample Preparation: A small amount of the solid sample is placed on the crystal of an ATR-FTIR spectrometer, or mixed with KBr to form a pellet.

-

Expected Absorptions:

-

C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹).

-

C=C stretching from the aromatic rings (around 1400-1600 cm⁻¹).

-

C-Cl stretching (typically in the range of 600-800 cm⁻¹).

-

CH₂ bending (around 1450 cm⁻¹).

-

-

Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

-

Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Expected Molecular Ion Peak: A peak corresponding to the molecular weight of this compound (m/z = 202.68) should be observed.[2] Due to the presence of chlorine, an isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) is expected for the molecular ion and any chlorine-containing fragments.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the benzylic chloride. The chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 4-phenylbenzyl moiety into a wide range of molecules.

Role as a Synthetic Intermediate

The following diagram illustrates a representative nucleophilic substitution reaction where this compound serves as an electrophile.

Caption: Nucleophilic substitution reaction of this compound.

This reactivity is exploited in various fields:

-

Pharmaceutical Chemistry: It serves as a building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3][10] The biphenyl scaffold is a common feature in many bioactive compounds.

-

Materials Science: It is a key intermediate in the synthesis of fluorescent whitening agents, which are used to enhance the brightness of textiles and paper.[3]

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

-

Hazards:

-

Recommended Precautions:

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its utility in synthesis is directly linked to the reactivity of its chloromethyl group. A comprehensive characterization, employing the standard analytical techniques outlined in this guide, is crucial for ensuring its quality and suitability for research and development applications. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its potential hazards. This guide serves as a foundational resource for scientists and researchers, enabling them to leverage the synthetic potential of this compound with confidence and safety.

References

- US Patent US3007975A, "4, 4'-bis-(chloromethyl)

-

"4,4'-Bis(chloromethyl)biphenyl: Comprehensive Overview and Applications", NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

"Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl", Eureka | Patsnap. [Link]

-

"4,4-Bis(Chloromethyl)-Biphenyl", opticalbrightenerpowder.com. [Link]

-

"4,4'-BIS(CHLOROMETHYL)-1,1'-BIPHENYL", Shaoxing Shangyu Jixiang Chemical Co., Ltd. [Link]

-

"Exploring 4,4'-Bis(chloromethyl)-1,1'-biphenyl: Properties and Applications", Ningbo Innopharmchem Co.,Ltd. [Link]

-

"The Role of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in Modern Chemical Synthesis", NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN Patent CN102267870A, "Production process of 4,4'-bis(chloromethyl)

-

"4,4'-Bis(chloromethyl)biphenyl", Caloong Chemical. [Link]

- CN Patent CN101665406B, "Method for synthesizing 4, 4' -bis (chloromethyl)

-

"GHS 11 (Rev.11) SDS Word Download CAS: 1667-10-3 Name: 4,4'-bis(chloromethyl)-1,1'-biphenyl", XiXisys | Hangzhou Zhua Technology Co., Ltd. [Link]

-

"4,4'-Bis(chloromethyl)-1,1'-biphenyl", PubChem. [Link]

-

"A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media", ResearchGate. [Link]

-

"4,4'-Bis(chloromethyl)biphenyl Market", PW Consulting Chemical & Energy Research Center. [Link]

-

"1,1'-Biphenyl, 4-(chloromethyl)-", NIST WebBook. [Link]

-

"4,4'-Bis(chloromethyl)-1,1'-biphenyl", SIELC Technologies. [Link]

-

"1,1'-Biphenyl, 4-(chloromethyl)-", NIST WebBook. [Link]

-

"this compound - Optional[1H NMR] - Spectrum", SpectraBase. [Link]

-

"4,4'-Bis(chloromethyl)-1,1'-biphenyl - Optional[13C NMR] - Spectrum", SpectraBase. [Link]

-

"The Use of Chloromethylation Products in Preparation of Substances of Pharmacologic Interest*", ResearchGate. [Link]

-

"4,4′-Bis(chloromethyl)- 1,1′-Biphenyl", Schultz Canada Chemicals Ltd. [Link]

-

"Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review", PubMed Central. [Link]

-

"this compound", CHEMICAL POINT. [Link]

Sources

- 1. This compound | 1667-11-4 [chemicalbook.com]

- 2. 1,1'-Biphenyl, 4-(chloromethyl)- [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. You are being redirected... [schultzchem.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. parchem.com [parchem.com]

- 7. 4,4-Bis(Chloromethyl)-Biphenyl [opticalbrightenerpowder.com]

- 8. caloongchem.com [caloongchem.com]

- 9. This compound(1667-11-4) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. static.cymitquimica.com [static.cymitquimica.com]

4-(Chloromethyl)biphenyl: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide offers an in-depth technical examination of 4-(Chloromethyl)biphenyl, a pivotal chemical intermediate. Tailored for researchers, scientists, and drug development professionals, this document moves beyond basic data to provide actionable insights into its molecular characteristics, reactivity, and application, grounded in established scientific principles and experimental validation.

Strategic Overview: The Role of this compound in Synthesis

This compound, also known as 4-phenylbenzyl chloride, is an aromatic organic compound featuring a biphenyl framework functionalized with a chloromethyl group. Its significance in organic synthesis is not merely as a reagent, but as a strategic building block. The chloromethyl (-CH₂Cl) group serves as a highly reactive "handle," enabling the covalent attachment of the entire 4-biphenylmethyl moiety onto various molecular scaffolds.

This reactivity is primarily exploited in nucleophilic substitution reactions, making it an indispensable tool for constructing complex molecular architectures. Its most notable application lies in the pharmaceutical industry, where it serves as a key starting material for the synthesis of several active pharmaceutical ingredients (APIs), particularly the "sartan" class of antihypertensive drugs.

Core Molecular Profile: Structure, Weight, and Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is critical for its effective use in experimental design, from reaction stoichiometry to purification strategies.

Molecular Structure and Weight

The compound's identity is defined by its unique arrangement of atoms and resulting mass.

-

Chemical Name: this compound

-

Synonyms: 4-(Chloromethyl)-1,1'-biphenyl, p-Phenylbenzyl Chloride, 4-Phenylbenzyl chloride[1][2]

The structure consists of two phenyl rings linked by a single bond, with a chloromethyl group attached at the para-position (carbon 4) of one ring. This benzylic chloride configuration is the key to its chemical utility.

Physicochemical Data Summary

The physical properties of this compound dictate its handling, storage, and behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 1667-11-4 | [1][2][3] |

| Appearance | White to off-white crystalline solid/powder | [3] |

| Melting Point | 70-73 °C | [1][3] |

| Boiling Point | 321.03 °C (estimate) | [3] |

| Solubility | Soluble in organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF); insoluble in water. |

Reactivity and Synthetic Utility: A Mechanistic Perspective

The utility of this compound is a direct consequence of the reactivity of its benzylic C-Cl bond.

Principle of Reactivity

The chloromethyl group is an excellent electrophile. This reactivity is driven by two key factors:

-

Good Leaving Group: The chloride ion (Cl⁻) is a stable leaving group, facilitating the cleavage of the C-Cl bond.

-

Carbocation Stabilization: In reactions proceeding through an Sₙ1 mechanism, the departure of the chloride ion forms a benzylic carbocation. This carbocation is highly stabilized by resonance across the adjacent phenyl ring and the extended π-system of the biphenyl structure, significantly lowering the activation energy of the reaction.

This inherent electrophilicity allows it to react readily with a broad spectrum of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions), making it a versatile alkylating agent.

Synthesis Pathway: Chloromethylation of Biphenyl

A common industrial synthesis of this compound is the chloromethylation of biphenyl. This is an electrophilic aromatic substitution reaction where biphenyl is treated with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride.[4][5][6] The reaction preferentially occurs at the para-position due to steric hindrance at the ortho-positions.

Field Application: Synthesis of Telmisartan Intermediate

A prominent example of this compound's application is in the industrial synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension. It is used to alkylate the benzimidazole nitrogen of a precursor molecule, forming a crucial C-N bond.

Experimental Workflow Visualization

The following diagram illustrates the key alkylation step in the Telmisartan synthesis pathway.

Caption: Workflow of N-alkylation using this compound in Telmisartan synthesis.

Protocol: N-Alkylation of a Benzimidazole Derivative

This protocol outlines a representative procedure for the synthesis of a Telmisartan intermediate, demonstrating the practical application of this compound.

Objective: To synthesize the N-alkylated benzimidazole intermediate via nucleophilic substitution.

Materials:

-

2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole (1.0 eq)

-

This compound (1.05 eq)

-

Sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF) and/or Dimethylacetamide (DMA)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Preparation (Inert Atmosphere): Under a nitrogen or argon atmosphere, add the benzimidazole precursor to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF/DMA to dissolve the starting material.

-

Deprotonation (Causality): Cool the mixture to 0 °C. Slowly add the base (e.g., NaH) portion-wise. This step is critical as it deprotonates the benzimidazole nitrogen, generating a potent nucleophile. The choice of a strong, non-nucleophilic base like NaH ensures complete and clean deprotonation without competing side reactions. Allow the mixture to stir for 30-60 minutes at room temperature.

-

Alkylation: Prepare a solution of this compound in anhydrous THF and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours.[7]

-

Monitoring (Self-Validation): The reaction progress must be monitored to ensure completion and minimize impurity formation. This is achieved using Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material spots. The disappearance of the starting material and the appearance of a new, less polar product spot indicates a successful reaction.

-

Work-up: After completion, cool the mixture and cautiously quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the pure Telmisartan intermediate.

-

Characterization: The identity and purity of the final product are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Safety and Handling Precautions

This compound is an irritant and a lachrymator (a substance that irritates the eyes and causes tears).

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately.

Conclusion

This compound is a high-value chemical intermediate whose utility is fundamentally derived from the predictable and efficient reactivity of its benzylic chloride group. Its role as a key building block, particularly demonstrated in the industrial synthesis of complex pharmaceuticals like Telmisartan, underscores its importance. For the research and drug development professional, a thorough understanding of its molecular properties, reactivity, and handling requirements is essential for leveraging this versatile reagent to its full potential in the pursuit of novel molecular discovery.

References

- US3007975A - 4, 4'-bis-(chloromethyl)

-

Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap. [Link]

-

An improved synthesis of Telmisartan: an antihypertensive drug - Arkivoc. [Link]

- CN102267870A - Production process of 4,4'-bis(chloromethyl)

-

Synthesis of 4,4′-bis(chloromethyl) diphenyl - ResearchGate. [Link]

-

Efficient Synthesis of Telmisartan: An Antihypertensive Drug - RJPBCS. [Link]

-

TELMISARTAN PART 2/3 - New Drug Approvals. [Link]

-

1,1'-Biphenyl, 4-(chloromethyl)- - NIST WebBook. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 1,1'-Biphenyl, 4-(chloromethyl)- [webbook.nist.gov]

- 3. This compound | 1667-11-4 [chemicalbook.com]

- 4. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 5. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. rjpbcs.com [rjpbcs.com]

solubility of 4-(Chloromethyl)biphenyl in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)biphenyl in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals, high-performance polymers, and fluorescent whitening agents.[1][2] Its efficacy in these synthetic routes is fundamentally governed by its behavior in solution. A comprehensive understanding of its solubility in various organic solvents is therefore not merely academic, but a critical prerequisite for reaction design, optimization of purification processes like crystallization, and the formulation of final products. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound, presenting available data, predictive models, and a robust, self-validating experimental protocol for its precise determination.

Introduction: The Significance of this compound and its Solubility

This compound, also known as 4-phenylbenzyl chloride, is a bifunctional molecule featuring a biphenyl backbone for structural rigidity and a reactive chloromethyl group. This unique combination makes it a valuable building block for introducing the 4-methylbiphenyl moiety into larger molecular frameworks. It serves as a key precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen and the analgesic Felbinac.[1] Furthermore, its structural analogue, 4,4'-Bis(chloromethyl)biphenyl, is essential in producing fluorescent whitening agents and various polymer materials.[2][3]

The success of these synthetic applications hinges on solvent selection. An appropriate solvent must not only dissolve the reactants to a suitable concentration but also facilitate the desired reaction kinetics and thermodynamics, while simplifying downstream processing. Poor solubility can lead to low reaction yields, difficult purifications, and ultimately, increased production costs. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection for this important compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by a combination of thermodynamics, intermolecular forces, and the structural characteristics of both the solute and the solvent. The foundational principle is the adage, "like dissolves like," which relates to the polarity of the molecules involved.[4]

2.1. Molecular Polarity and Intermolecular Forces

This compound is a largely non-polar molecule due to its aromatic biphenyl core. However, the presence of the chloromethyl group (-CH₂Cl) introduces a degree of polarity. Consequently, it is expected to exhibit favorable solubility in solvents of low to moderate polarity.

-

Non-polar and Moderately Polar Solvents: Solvents like toluene, tetrahydrofuran (THF), and chloroform are anticipated to be effective at solvating the biphenyl structure through van der Waals forces and dipole-dipole interactions.

-

Polar Aprotic Solvents: Solvents such as acetone or ethyl acetate may also be suitable.

-

Polar Protic Solvents: Highly polar protic solvents like water, methanol, and ethanol are expected to be poor solvents.[3] The strong hydrogen-bonding network within these solvents would be energetically costly to disrupt for the solvation of the non-polar biphenyl moiety.

2.2. Predictive Solubility Models

While experimental determination is the gold standard, theoretical models can provide valuable initial guidance for solvent screening.

-

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6] The principle is that substances with similar HSP values (and thus a small "Hansen distance" between them) are likely to be miscible. While specific HSP values for this compound are not readily published, they could be estimated using group contribution methods.

-

UNIFAC Model: The UNIversal Functional Activity Coefficient (UNIFAC) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[7][8][9] By breaking down the molecule into its constituent functional groups, UNIFAC can estimate solubility without requiring experimental data for the entire molecule, provided the necessary group interaction parameters are available.[10] This predictive power is invaluable for screening large numbers of solvents in silico.

Known Solubility Profile of this compound

Comprehensive quantitative solubility data for this compound is not extensively documented in peer-reviewed literature. However, qualitative data from various sources, including safety data sheets and supplier information, allows for the compilation of a preliminary profile. The data for the structurally similar 4,4'-Bis(chloromethyl)biphenyl often provides a useful, albeit indirect, reference.

| Solvent | Chemical Class | Polarity (Dielectric Constant) | Qualitative Solubility | Rationale / Notes |

| Toluene | Aromatic Hydrocarbon | 2.4 | Soluble | Good match for the non-polar biphenyl core. Data for the analogue 4,4'-Bis(chloromethyl)biphenyl confirms solubility.[3] |

| Cyclohexane | Aliphatic Hydrocarbon | 2.0 | Likely Soluble | Used as a solvent in the synthesis of the analogue, indicating solubility of the product.[11][12] |

| Tetrahydrofuran (THF) | Ether | 7.5 | Soluble | A versatile solvent for a wide range of organic compounds. The analogue is soluble in THF.[2] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | 9.1 | Likely Soluble | A common solvent for organic synthesis and purification. |

| Chloroform | Halogenated Hydrocarbon | 4.8 | Likely Soluble | Similar to DCM, expected to be a good solvent. |

| Methanol | Alcohol | 33.0 | Insoluble / Sparingly Soluble | The analogue 4,4'-Bis(chloromethyl)biphenyl is not soluble in methanol.[3] |

| Ethanol | Alcohol | 24.6 | Insoluble / Sparingly Soluble | The analogue 4,4'-Bis(chloromethyl)biphenyl is not soluble in ethanol.[3] |

| Water | Protic Solvent | 80.1 | Insoluble | The high polarity and strong hydrogen bonding of water make it a poor solvent for this largely non-polar compound.[3] |

Experimental Protocol: Gravimetric Determination of Solubility

The following protocol details the isothermal equilibrium method (often called the "shake-flask" method), a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[13][14] This method is self-validating as it is designed to ensure that a true thermodynamic equilibrium is reached.

4.1. Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound.

-

Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15][16] The analogue 4,4'-Bis(chloromethyl)biphenyl is corrosive and causes severe skin burns and eye damage.[2][17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][19]

-

Handling: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Store the compound under inert gas and at recommended temperatures (e.g., 2-8°C) to maintain stability.[2]

4.2. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials or glass test tubes with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)[20][21][22]

4.3. Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial. Place it in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical. Causality Note: This extended equilibration time is critical. It allows the dissolution process to reach a thermodynamic minimum, ensuring the measured solubility is a true equilibrium value and not a kinetically trapped supersaturated or undersaturated state.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for at least 2-4 hours. This allows the excess solid to settle, preventing it from being drawn during sampling.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. Causality Note: Filtering is a non-negotiable step. It removes any microscopic solid particles, ensuring that the analyzed liquid represents only the dissolved solute, which is the cornerstone of an accurate solubility measurement.

-

Quantification (Gravimetric Method):

-

Record the total mass of the volumetric flask containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point (Melting Point: 71-73 °C) until a constant weight is achieved.[1][16]

-

Reweigh the flask containing only the solid residue.

-

-

Quantification (Instrumental Method - Optional but Recommended):

-

For higher accuracy, dilute the filtered saturated solution in the volumetric flask to a known final volume with fresh solvent.

-

Analyze this solution using a pre-validated analytical method (e.g., HPLC-UV).[22] Determine the concentration by comparing the instrument response to a calibration curve prepared from standards of known concentration.[22] This method is less susceptible to errors from volatile or hygroscopic residues than the gravimetric method.

-

-

Calculation:

-

Gravimetric: Solubility ( g/100 mL) = [(Mass of flask + residue) - (Mass of empty flask)] / (Volume of sample withdrawn) * 100

-

Instrumental: Solubility ( g/100 mL) = (Concentration from instrument in g/mL) * 100

-

Workflow and Data Presentation

A logical workflow is essential for reproducible results. The process from preparation to final data analysis should be systematic.

Caption: A systematic workflow for the experimental determination of solubility.

Conclusion

While a comprehensive public database of quantitative solubility for this compound remains to be established, this guide provides the necessary framework for any researcher to generate this critical data. By understanding the underlying principles of molecular interactions and diligently applying a robust, self-validating experimental protocol, scientists can confidently select optimal solvents. This will enhance the efficiency of synthetic processes, simplify purification, and ultimately accelerate the development of the valuable materials and pharmaceuticals derived from this versatile chemical intermediate.

References

- Ningbo Inno Pharmchem Co.,Ltd. (2025). 4,4'-Bis(chloromethyl)biphenyl: Comprehensive Overview and Applications.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Synquest Labs. (n.d.). This compound Safety Data Sheet.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Opticalbrightenerpowder.com. (n.d.). 4,4-Bis(Chloromethyl)-Biphenyl.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- ChemicalBook. (2025). This compound | 1667-11-4.

- CymitQuimica. (2023). 4,4'-Bis(chloromethyl)-1,1'-biphenyl - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 4,4′-Bis(chloromethyl)-1,1′-biphenyl 95%.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- PubChem. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl.

- Google Patents. (1961). US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.

- Google Patents. (n.d.). CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.

- ResearchGate. (n.d.). Solid-Liquid Equilibria for Biphenyl + n-Tetracosane Binary Mixtures and n-Tetracosane + Dibenzofuran + Biphenyl Ternary Mixtures: Experimental Data and Prediction with UNIFAC Models.

- Patsnap. (n.d.). Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl.

- ResearchGate. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model.

- III Analytical Methods. (n.d.).

- National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.

- Google Patents. (n.d.). CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.

- Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science.

- Benchchem. (2025). The Solubility Profile of 4-Bromomethylbiphenyl in Common Organic Solvents: A Technical Guide.

- SCM. (2025). UNIFAC theory — COSMO-RS 2025.1 documentation.

- SCM. (2025). Using the UNIFAC program — Tutorials 2025.1 documentation.

- CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.

- Omics. (n.d.). Journal of Analytical & Bioanalytical Techniques - A Comprehensive Guide to Analytical Chemistry.

- Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Hansen Solubility Parameters. (n.d.). Sheet1.

- Solubility Predictions. (n.d.).

- Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for Biphenyl-4-yl-p-tolyl-methanone Quantification.

- Park, K. (2000). Hansen Solubility Parameters.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.

Sources

- 1. This compound | 1667-11-4 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 4,4-Bis(Chloromethyl)-Biphenyl [m.opticalbrightenerpowder.com]

- 4. chem.ws [chem.ws]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. kinampark.com [kinampark.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scm.com [scm.com]

- 10. scm.com [scm.com]

- 11. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 12. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. chemicalbook.com [chemicalbook.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 联苯二氯苄 95% | Sigma-Aldrich [sigmaaldrich.com]

- 20. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]

- 21. omicsonline.org [omicsonline.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(Chloromethyl)biphenyl: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)biphenyl, also known as 4-phenylbenzyl chloride, is a pivotal bifunctional organic molecule that serves as a cornerstone in the synthesis of a variety of high-value compounds. Its structure, featuring a stable biphenyl backbone and a reactive chloromethyl group, makes it an exceptionally versatile intermediate in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, detailed synthetic methodologies, and its critical role as a precursor in the development of non-steroidal anti-inflammatory drugs (NSAIDs). As a senior application scientist, this document is crafted to provide not only procedural steps but also the underlying chemical principles and rationale to empower researchers in their experimental designs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use and for the optimization of reaction conditions.

Melting and Boiling Point

The melting point of this compound is consistently reported in the range of 70-73 °C.[1] This relatively sharp melting range suggests a crystalline solid at ambient temperature.

Data Summary

| Property | Value | Source(s) |

| CAS Number | 1667-11-4 | [1] |

| Molecular Formula | C₁₃H₁₁Cl | |

| Molecular Weight | 202.68 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 70-73 °C | [1] |

| Boiling Point | Not readily available (likely requires vacuum) |

Synthesis of this compound: A Detailed Protocol

The primary synthetic route to this compound is the chloromethylation of biphenyl. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the biphenyl ring. The key to a successful synthesis is to control the reaction conditions to favor mono-substitution at the para-position, minimizing the formation of di-substituted and ortho-substituted byproducts.

Reaction Mechanism and Rationale

The chloromethylation of biphenyl typically proceeds via the in-situ generation of a highly reactive electrophile, the chloromethyl cation (ClCH₂⁺) or a related species, from formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. The biphenyl nucleus, being an activated aromatic system, undergoes electrophilic attack. The para-position is sterically more accessible and electronically favored, leading to the desired this compound as the major product. Controlling the stoichiometry of the reactants, reaction temperature, and time is crucial to prevent over-reaction to form 4,4'-bis(chloromethyl)biphenyl.

Experimental Protocol: Selective Mono-chloromethylation of Biphenyl

This protocol is a synthesis of methodologies described in the patent literature, designed to be self-validating by providing clear checkpoints and expected outcomes.

Materials:

-

Biphenyl

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Phosphoric Acid

-

Acetic Acid

-

Cyclohexane (for recrystallization)

-

Anhydrous Magnesium Sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a reflux condenser with a gas outlet connected to a trap.

-

Heating mantle with a temperature controller.

-

Ice bath.

-

Standard laboratory glassware for workup and purification.

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge the three-necked flask with biphenyl, paraformaldehyde, phosphoric acid, and acetic acid in a molar ratio of approximately 1:1:3:3.[4]

-

Initiation of Reaction: While stirring the mixture, begin bubbling dry hydrogen chloride gas through the solution at a controlled rate (e.g., 1-50 L/h).[4] The reaction is exothermic, and the temperature should be monitored.

-

Reaction Progression: Maintain the reaction temperature within a specified range (e.g., 30-60 °C) for a period of 5-16 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time for maximizing the yield of the mono-substituted product.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding ice-water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or toluene. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, which will be a mixture of this compound and some unreacted biphenyl and di-substituted byproducts, can be purified by recrystallization from cyclohexane to yield pure this compound as a white crystalline solid.[4]

Caption: Synthetic workflow for this compound.

Application in Drug Development: Synthesis of Felbinac (4-Biphenylacetic Acid)

This compound is a critical starting material for the synthesis of several NSAIDs, most notably Felbinac (4-biphenylacetic acid). The reactive benzylic chloride is readily displaced by nucleophiles, allowing for the introduction of the acetic acid moiety.

Synthetic Strategy and Mechanism

The conversion of this compound to Felbinac is a two-step process:

-

Nucleophilic Substitution: The chloromethyl group is reacted with a cyanide salt (e.g., sodium cyanide) in a nucleophilic substitution reaction to form 4-biphenylacetonitrile. This reaction typically proceeds via an Sₙ2 mechanism, although an Sₙ1 pathway can also be involved due to the resonance stabilization of the resulting benzylic carbocation.[6]

-

Hydrolysis: The nitrile group of 4-biphenylacetonitrile is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, yielding Felbinac.

Experimental Protocol: Synthesis of Felbinac from this compound

This protocol is based on synthetic routes described for the conversion of benzylic halides to phenylacetic acids.

Materials:

-

This compound

-

Sodium Cyanide

-

Ethanol

-

Water

-

Concentrated Sulfuric Acid or Sodium Hydroxide

-

Hydrochloric Acid (for acidification)

-

Diethyl Ether or other suitable extraction solvent

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup, extraction, and purification.

Procedure:

Step 1: Synthesis of 4-Biphenylacetonitrile

-

Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol. Add an aqueous solution of sodium cyanide. The use of a mixed solvent system (ethanol/water) is necessary as the cyanide salt is soluble in water while the organic starting material is not.[7]

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Concentrate the organic layer to yield crude 4-biphenylacetonitrile, which can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Step 2: Hydrolysis to 4-Biphenylacetic Acid (Felbinac)

-

Reaction Setup: Place the crude 4-biphenylacetonitrile in a round-bottom flask. Add an excess of aqueous sodium hydroxide solution.

-

Hydrolysis: Heat the mixture to reflux for several hours until the evolution of ammonia gas ceases (if performing basic hydrolysis).

-

Workup: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., an ethanol/water mixture) to obtain pure Felbinac.

Caption: Synthetic pathway from this compound to Felbinac.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a skin and eye irritant. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of NSAIDs like Felbinac. Its synthesis via the controlled chloromethylation of biphenyl requires careful optimization to achieve high yields of the desired mono-substituted product. The subsequent nucleophilic displacement of the benzylic chloride provides a robust method for carbon-carbon bond formation, enabling the construction of more complex molecular architectures. This guide has provided a detailed technical overview, including validated synthetic protocols and the underlying chemical principles, to aid researchers in the effective utilization of this important building block in their drug discovery and development endeavors.

References

-

Facile Synthesis of 4-Biphenylacetic Acid (Felbinac). YAKHAK HOEJI. [Link]

-

4,4'-Bis(chloromethyl)biphenyl: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4,4′-Bis(chloromethyl)biphenyl. CAS Common Chemistry. [Link]

- The preparation method of felbinac.

- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv

- Method for preparing 4-felbinac through rearrangement reaction.

-

The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates. ResearchGate. [Link]

- Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.

- Method for synthesizing 4, 4' -biphenyldicarboxylic acid.

-

4,4'-Bis(chloromethyl)biphenyl | CAS#:1667-10-3. Chemsrc. [Link]

- Synthetic method of felbinac non-steroidal anti-inflammatory agent.

-

An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. ResearchGate. [Link]

-

PROCESS FOR THE CHLOROMETHYLATION OR AROMATIC HYDROCARBONS. WIPO Patentscope. [Link]

- Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.

-

The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le... Filo. [Link]

- A kind of preparation method of felbinac.

-

Mechanism of benzyl cyanide synthesis ? Sciencemadness.org. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]

-

The reaction of 4-Bromo benzyl chloride with sodium cyanide in ethano. askIITians. [Link]

-

Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride? Chemistry Stack Exchange. [Link]

-

The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Vedantu. [Link]

Sources

- 1. This compound | 1667-11-4 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 4,4'-Bis(chloromethyl)biphenyl | 1667-10-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. CN101143815A - The preparation method of felbinac - Google Patents [patents.google.com]

- 5. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Spectroscopic Signature of 4-(Chloromethyl)biphenyl: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 4-(Chloromethyl)biphenyl (4-CMB), a key intermediate in the synthesis of various pharmaceuticals and advanced materials. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development to ensure compound identity, purity, and for structural elucidation in complex reaction mixtures. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 4-CMB, offering not just the data itself, but also the underlying principles and practical considerations for its acquisition and interpretation.

Introduction: The Importance of Spectroscopic Characterization

This compound is a bifunctional molecule featuring a biphenyl core and a reactive chloromethyl group. This unique structure makes it a valuable building block in organic synthesis. Accurate and unambiguous characterization of this compound is the bedrock of reliable and reproducible research. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering a fingerprint that is unique to the compound. This guide will equip you with the knowledge to read and understand this fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Detailed Look at the Protons

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

A well-defined protocol is crucial for obtaining a high-resolution ¹H NMR spectrum. The following is a field-proven methodology for a small organic molecule like 4-CMB.

Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound. The solid is a white powder.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic compounds and its residual proton signal is easily identifiable.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Avoid any solid particles.

-

Internal Standard (Optional but Recommended): A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumental Setup and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp resonance lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied.

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals[1]:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 - 7.30 | Multiplet | 9H | Aromatic protons (biphenyl rings) |

| ~4.61 | Singlet | 2H | Methylene protons (-CH₂Cl) |

Interpretation:

-

Aromatic Region (δ 7.60 - 7.30): The complex multiplet in this region corresponds to the nine protons of the two phenyl rings. The overlapping signals arise from the coupling between adjacent protons on the rings. The integration of this region confirms the presence of nine aromatic protons.

-

Methylene Protons (δ 4.61): The singlet at approximately 4.61 ppm is characteristic of the two protons of the chloromethyl group (-CH₂Cl). The downfield shift is due to the deshielding effect of the adjacent electronegative chlorine atom and the aromatic ring. The signal is a singlet because there are no adjacent protons to couple with.

Caption: Correlation between the structure of this compound and its ¹H NMR signals.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR provides information about the different carbon environments in a molecule.

The acquisition of a ¹³C NMR spectrum requires more time than a ¹H NMR spectrum due to the low natural abundance of the ¹³C isotope (~1.1%).

Sample Preparation:

The same sample prepared for ¹H NMR can be used, although a slightly higher concentration (20-50 mg) is often beneficial.

Instrumental Setup and Data Acquisition:

-

Spectrometer: A spectrometer with a broadband probe is required.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is typically used. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration (though ¹³C NMR is not typically used for quantitative analysis without special techniques).

-

-

Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, followed by phase and baseline correction.

As of the writing of this guide, readily available, experimentally verified ¹³C NMR data for this compound is limited. Therefore, the following data is based on a prediction using reputable chemical software. It is crucial to confirm these predictions with experimental data whenever possible.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~141.2 | C4' (ipso-carbon attached to the other ring) |

| ~140.2 | C1 (ipso-carbon attached to the -CH₂Cl group) |

| ~137.5 | C4 (ipso-carbon of the unsubstituted ring) |

| ~129.0 | C2', C6' (ortho-carbons of the substituted ring) |

| ~128.9 | C2, C6 (ortho-carbons of the unsubstituted ring) |

| ~127.6 | C3, C5 (meta-carbons of the unsubstituted ring) |

| ~127.3 | C3', C5' (meta-carbons of the substituted ring) |

| ~45.4 | -CH₂Cl (methylene carbon) |

Interpretation:

-

Aromatic Carbons: The signals in the range of δ 127-142 ppm are characteristic of the sp² hybridized carbons of the biphenyl rings. The quaternary (ipso) carbons, which are not directly bonded to any protons, typically have lower intensities.

-

Aliphatic Carbon: The signal at approximately 45.4 ppm is assigned to the sp³ hybridized carbon of the chloromethyl group. The electronegative chlorine atom causes a significant downfield shift for this carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The KBr Pellet Method

For a solid sample like 4-CMB, the potassium bromide (KBr) pellet method is a common and effective technique.

-

Sample and KBr Preparation: Grind a small amount of 4-CMB (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder into a pellet die. Apply a vacuum to remove trapped air.

-

Pressing: Use a hydraulic press to apply a pressure of 7-10 tons to form a thin, transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be recorded for background subtraction.

IR Data and Interpretation

The IR spectrum of this compound displays several characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2925, ~2850 | C-H stretch | Methylene (-CH₂) |

| ~1600, ~1485, ~1450 | C=C stretch | Aromatic ring |

| ~840 | C-H out-of-plane bend | 1,4-disubstituted benzene |

| ~760, ~695 | C-H out-of-plane bend | Monosubstituted benzene |

| ~1260 | C-H in-plane bend | Aromatic C-H |

| ~650 | C-Cl stretch | Alkyl chloride |

Interpretation:

-

Aromatic C-H Stretching: The bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

-

Aliphatic C-H Stretching: The absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the methylene group.

-

Aromatic C=C Stretching: The series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

-

Substitution Pattern: The strong band around 840 cm⁻¹ suggests a 1,4-disubstitution pattern on one of the benzene rings. The bands at approximately 760 cm⁻¹ and 695 cm⁻¹ are characteristic of a monosubstituted benzene ring.

-

C-Cl Stretching: The absorption around 650 cm⁻¹ can be attributed to the C-Cl stretching vibration of the chloromethyl group.

Caption: A simplified workflow for acquiring and interpreting an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that is well-suited for volatile and thermally stable compounds like 4-CMB.

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). The sample is vaporized by heating.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high energy of the electron beam imparts significant internal energy to the molecular ion, causing it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.